molecular formula C17H18N2O2S B6570159 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 946267-11-4

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B6570159
CAS No.: 946267-11-4
M. Wt: 314.4 g/mol
InChI Key: GTZMJLVKIBNGCX-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction of the quinoline ring to tetrahydroquinoline.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and neurological disorders.

Industry: The compound's unique properties make it suitable for various industrial applications, including the development of advanced materials, catalysts, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-carboxamide

Uniqueness: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for diverse applications and interactions with biological targets, making it a valuable compound in scientific research and industry.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H16N2O2S
Molecular Weight288.36 g/mol
LogP3.45
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area60.5 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydroquinoline scaffold. For instance, derivatives of tetrahydroquinoline have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Specifically, compounds with thiophene moieties have been demonstrated to interact with critical signaling pathways involved in cancer progression.

  • Mechanism of Action :
    • The compound is believed to exert its effects through the inhibition of key kinases involved in cell proliferation and survival. For example, it may target the Akt signaling pathway, which is crucial for cell growth and metabolism.
    • In vitro studies have reported IC50 values ranging from submicromolar to micromolar for similar compounds, indicating significant potency against cancer cells .

Neuropharmacological Effects

Tetrahydroquinoline derivatives have also been explored for their neuropharmacological effects. Research indicates that these compounds can selectively modulate dopamine receptors, particularly the D4 receptor, which is implicated in various neurological disorders.

  • Dopamine Receptor Interaction :
    • Studies have shown that modifications on the tetrahydroquinoline structure can lead to enhanced selectivity for D4 over D2 and D3 receptors. This selectivity is crucial for developing treatments with fewer side effects related to dopamine modulation .

Case Study 1: Antitumor Activity

A recent study investigated the efficacy of a related compound in a xenograft model of lung cancer. The treatment led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspases .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative models, a derivative of tetrahydroquinoline demonstrated protective effects against neuronal cell death induced by oxidative stress. The compound was found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-7-8-13(11-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZMJLVKIBNGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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